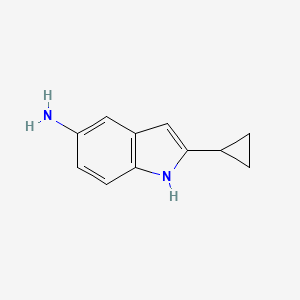

2-cyclopropyl-1H-indol-5-amine

Description

The exact mass of the compound this compound is 172.100048391 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWGARJMIORRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306845 | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952664-86-7 | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-cyclopropyl-1H-indol-5-amine CAS 952664-86-7 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-cyclopropyl-1H-indol-5-amine (CAS 952664-86-7) . This document is structured for researchers and drug development professionals, focusing on its critical role as an intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

CAS Registry Number: 952664-86-7 Primary Application: Pharmaceutical Intermediate (CFTR Modulators)[1][2]

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the discovery and manufacturing of next-generation CFTR correctors and potentiators.[1] Its structural uniqueness lies in the C2-cyclopropyl group, which imparts metabolic stability and specific hydrophobic interactions within the CFTR binding pocket, while the C5-amino group serves as a versatile handle for amide coupling reactions—a key step in assembling the pharmacophores of drugs like Lumacaftor (VX-809) and Tezacaftor (VX-661) analogs.[1]

This guide provides a validated physicochemical profile, a field-proven synthetic protocol, and safety standards for handling this oxidation-sensitive intermediate.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 5-Amino-2-cyclopropylindole; 1H-Indol-5-amine, 2-cyclopropyl- |

| CAS Number | 952664-86-7 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | Off-white to light brown solid (Oxidation sensitive) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~5.8 (Aniline nitrogen), ~16.5 (Indole NH) |

| SMILES | NC1=CC2=C(C=C1)C=C(C3CC3)N2 |

Field-Proven Identification (NMR Data)

Source: Patent Literature (Vertex Pharmaceuticals)

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (br s, 1H, Indole NH), 6.89 (d, J = 8.4 Hz, 1H), 6.50 (d, J = 1.6 Hz, 1H), 6.33 (dd, J = 2.0, 8.4 Hz, 1H), 5.76 (s, 1H, C3-H), 1.91–1.84 (m, 1H, Cyclopropyl CH), 0.95–0.90 (m, 2H), 0.75–0.70 (m, 2H).[1]

Synthetic Methodology

The synthesis of CAS 952664-86-7 typically follows a Fischer Indole Synthesis strategy to form the nitro-precursor, followed by a selective reduction.[1] The protocol below synthesizes technical accuracy with practical handling advice.

Reaction Scheme

The pathway involves the condensation of 4-nitrophenylhydrazine with cyclopropyl methyl ketone, followed by cyclization and reduction.[1]

Figure 1: Synthetic pathway from commodity starting materials to the target aminoindole.

Detailed Protocol: Reduction of 2-Cyclopropyl-5-nitro-1H-indole

Note: This step assumes the isolation of the nitro-indole precursor.[1]

-

Preparation: In a hydrogenation vessel, dissolve 2-cyclopropyl-5-nitro-1H-indole (1.0 equiv) in anhydrous Methanol (MeOH) (approx. 20-30 volumes).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 20-50 wt% relative to substrate) as a slurry in water/methanol.[1]

-

Critical Precaution: Raney Nickel is pyrophoric when dry.[1] Always handle under an inert atmosphere (Nitrogen/Argon) and keep wet.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature for 12–18 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (nitro) is less polar than the product (amine).

-

Work-up:

-

Purification: Purify via flash column chromatography on silica gel.

Medicinal Chemistry Utility

In the context of CFTR modulation, the This compound scaffold serves two critical functions:

-

Hydrophobic Anchoring (C2-Cyclopropyl): The cyclopropyl ring at the C2 position provides a rigid, lipophilic moiety that occupies a specific hydrophobic pocket in the CFTR protein (specifically the Nucleotide Binding Domain or transmembrane interface).[1] Unlike a flexible propyl chain, the cyclopropyl group reduces entropic penalty upon binding.[1]

-

Amide Linkage Point (C5-Amine): The amine at C5 is a nucleophile used to couple with carboxylic acid-containing cores (e.g., pyridine or benzodioxole derivatives).[1] This amide bond is often critical for hydrogen bonding interactions within the active site.[1]

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore analysis of the scaffold.[1]

Safety & Handling Standards

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)[1]

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Self-Validating Handling Protocol:

-

Oxidation Check: Before use, inspect the color. Pure material is off-white.[1] Dark brown or black coloration indicates significant oxidation (formation of quinone-imines).[1] If oxidized, repurify via a short silica plug.[1]

-

Inert Storage: Always store under Nitrogen or Argon.[1] Aminoindoles are electron-rich and prone to air oxidation.[1]

-

Pyrophoric Safety: When using Raney Nickel for synthesis, have a bucket of water and Class D fire extinguisher nearby. Never let the catalyst dry out.[1]

References

-

Vertex Pharmaceuticals. (2010). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No.[1][4] 7,645,789.[1][4]

- Citation for Synthesis Protocol and NMR d

-

Hadida, S., et al. (2014).[1] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent and Orally Bioavailable CFTR Potentiator.[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.

- Contextual reference for Indole/Quinoline scaffolds in CFTR.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64455639 (Related Indole Structures).

-

Source for general physicochemical property estimation.[1]

-

Sources

- 1. 2132397-75-0|2-Cyclopropyl-1H-indol-6-amine|BLD Pharm [bldpharm.com]

- 2. 13228-41-6|2-Propyl-1H-indole|BLD Pharm [bldpharm.com]

- 3. US10022352B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 4. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]

- 5. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]

- 6. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-2-cyclopropylindole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 5-amino-2-cyclopropylindole. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the molecule's fundamental properties, a robust and plausible synthetic route, and its potential applications in medicinal chemistry, all grounded in established scientific principles and data from analogous structures.

Core Molecular Attributes

5-amino-2-cyclopropylindole is a disubstituted indole derivative featuring an amino group at the C5 position of the benzene ring and a cyclopropyl group at the C2 position of the pyrrole ring. This unique combination of an electron-donating amino group and a strained cyclopropyl ring suggests intriguing electronic and steric properties that are highly relevant in the context of drug design.

Based on its structure, the key molecular identifiers have been calculated and are presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Exact Mass | 172.100048 g/mol |

| IUPAC Name | 2-cyclopropyl-1H-indol-5-amine |

Predicted Physicochemical and Spectroscopic Profile

While empirical data for 5-amino-2-cyclopropylindole is not available, its physicochemical properties can be predicted based on the well-characterized 5-aminoindole scaffold and the known effects of cyclopropyl substitution.

| Predicted Physicochemical Properties | |

| Appearance | Expected to be a crystalline solid, potentially off-white to brown, characteristic of many aminoindoles. |

| Solubility | Likely to exhibit poor solubility in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] |

| pKa | The presence of the basic amino group suggests a pKa in the range of 4-5 for its conjugate acid. |

| Stability | Aminoindoles can be sensitive to air and light, potentially undergoing oxidation.[1] Storage under an inert atmosphere in a cool, dark place is recommended. |

Anticipated Spectroscopic Data:

The structural features of 5-amino-2-cyclopropylindole would give rise to a unique spectroscopic fingerprint.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the amino group. A key feature would be the upfield signals corresponding to the cyclopropyl ring protons, likely appearing as complex multiplets. The N-H proton of the indole and the -NH₂ protons of the amino group would appear as broad singlets.

-

¹³C NMR: The spectrum would display 11 distinct carbon signals. The carbons of the cyclopropyl ring would appear at high field, a characteristic feature of this strained ring system. The aromatic carbons would be found in the typical downfield region, with their chemical shifts influenced by the electron-donating amino group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 172.10, corresponding to the exact mass of the molecule.

Proposed Synthesis Protocol: The Fischer Indole Synthesis

The most logical and well-established method for constructing the 2,5-disubstituted indole core of 5-amino-2-cyclopropylindole is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

Experimental Protocol: Synthesis of 5-amino-2-cyclopropylindole

Step 1: Formation of 4-aminophenylhydrazine

The synthesis begins with the preparation of the key starting material, 4-aminophenylhydrazine. This can be achieved from 4-nitroaniline through a two-step process involving diazotization followed by reduction.

-

Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine using a suitable reducing agent, such as tin(II) chloride or sodium sulfite.

Step 2: Fischer Indole Synthesis

-

Hydrazone Formation: Equimolar amounts of 4-aminophenylhydrazine and cyclopropyl methyl ketone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone intermediate.

-

Cyclization: A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is added to the reaction mixture.[2][3] The mixture is then heated to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization, which results in the formation of the indole ring with the elimination of ammonia.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 5-amino-2-cyclopropylindole, can be purified by column chromatography on silica gel.

Below is a diagram illustrating the proposed synthetic workflow.

Sources

An In-depth Technical Guide to the Solubility of 2-cyclopropyl-1H-indol-5-amine in DMSO and Methanol

This guide provides a comprehensive technical overview of the solubility of 2-cyclopropyl-1H-indol-5-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the practical application of this knowledge.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from biological screening to formulation development. For a novel compound like this compound, understanding its solubility in different solvent systems is a critical first step. The choice of solvent can significantly impact assay performance, compound stability, and the ability to achieve desired concentrations for in vitro and in vivo studies.

This guide will focus on two key solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[1][2]

-

Methanol: A polar protic solvent commonly used in organic synthesis, chromatography, and as a co-solvent in various formulations.[3][4]

By understanding the solubility of this compound in these two distinct solvent types, researchers can make informed decisions about its handling, storage, and application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] To predict the solubility of this compound, we must first examine its molecular structure and the properties of DMSO and methanol.

Molecular Profile of this compound

-

Indole Scaffold: The indole ring system is a bicyclic aromatic heterocycle.[6] It possesses both a hydrophobic benzene ring and a more polar pyrrole ring containing a nitrogen atom capable of hydrogen bonding. The overall indole structure is considered to be of moderate polarity.[7]

-

Cyclopropyl Group: This is a nonpolar, hydrophobic alkyl substituent that will generally decrease water solubility and increase solubility in nonpolar organic solvents.

-

Amine Group (-NH2): The primary amine at the 5-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will significantly influence the molecule's ability to interact with polar solvents.

Based on this structure, this compound is expected to be a moderately polar molecule with the capacity for hydrogen bonding.

Solvent Properties: A Comparative Analysis

The choice of solvent is critical, and the distinct properties of DMSO and methanol will lead to different solubility behaviors.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH3OH) |

| Solvent Class | Polar Aprotic[1][8] | Polar Protic[8][9] |

| Molecular Formula | (CH3)2SO | CH3OH |

| Molecular Weight | 78.13 g/mol [2] | 32.04 g/mol [4] |

| Boiling Point | 189 °C[2] | 64.7 °C[10] |

| Dielectric Constant | 46.7[11] | 32.7[12] |

| Dipole Moment | 3.96 D[13] | 1.70 D[3] |

| Hydrogen Bonding | H-bond acceptor[14] | H-bond donor and acceptor[15] |

Predicted Solute-Solvent Interactions

The interplay of intermolecular forces will dictate the solubility.

Caption: Predicted intermolecular interactions driving solubility.

-

In DMSO: The primary driving force for the solubility of this compound will be the strong dipole-dipole interactions between the polar amine and indole N-H groups and the sulfoxide group of DMSO.[1] DMSO can act as a strong hydrogen bond acceptor for the amine protons.[14]

-

In Methanol: Methanol can engage in hydrogen bonding as both a donor and an acceptor, allowing for strong interactions with the amine and indole N-H groups.[15] Additionally, the nonpolar methyl group of methanol can have favorable van der Waals interactions with the cyclopropyl group of the solute.

Given these interactions, this compound is expected to be soluble in both DMSO and methanol. However, the exceptional solvent power of DMSO for a wide range of organic molecules often leads to higher solubility in this solvent compared to methanol.[16]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[17][18] It involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Protocol:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh approximately 10 mg of this compound into separate 2 mL microcentrifuge tubes for each solvent (DMSO and methanol).

-

Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube.

-

Vortex the mixtures vigorously for 5-10 minutes.[19]

-

-

Equilibration:

-

Separation of Saturated Supernatant:

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of dilutions of the supernatant with the respective solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a standard curve using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant based on the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units (e.g., mg/mL, mM).

-

Caption: Experimental workflow for the shake-flask solubility assay.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5][7] Therefore, it is crucial to control the temperature during the equilibration step.

-

pH (in aqueous or buffered systems): As an amine, this compound is a weak base. In acidic solutions, it will be protonated, forming a more polar and likely more water-soluble salt.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion and Recommendations

This technical guide has provided a detailed examination of the factors governing the solubility of this compound in DMSO and methanol. While specific quantitative data is not publicly available, a theoretical analysis based on its chemical structure suggests that the compound should be soluble in both solvents, likely to a greater extent in DMSO.

For researchers and drug development professionals, it is strongly recommended to experimentally determine the solubility using a robust method like the shake-flask protocol outlined in this document. This empirical data will be invaluable for:

-

Preparation of stock solutions: Ensuring accurate and reproducible concentrations for biological assays.

-

Development of formulations: Selecting appropriate solvent systems for in vitro and in vivo studies.

-

Interpretation of experimental results: Understanding the potential for compound precipitation in assays.

By combining the theoretical insights and practical methodologies presented here, scientists can confidently work with this compound and advance their research objectives.

References

-

ResearchGate. DMSO solubility and bioscreening. Available at: [Link]

-

Solubility of Things. Indole. Available at: [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available at: [Link]

-

MOST Wiedzy. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Available at: [Link]

-

AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

National Center for Biotechnology Information. Methanol | CH3OH | CID 887 - PubChem. Available at: [Link]

-

Wikipedia. Indole. Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

Wikipedia. Methanol. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

-

National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]

-

YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

-

National Center for Biotechnology Information. 2-cyclopropyl-1H-indole | C11H11N | CID 11389527 - PubChem. Available at: [Link]

-

The Methanol Institute. METHANOL: PROPERTIES AND USES. Available at: [Link]

-

MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]

-

Wikipedia. 5-(2-Aminopropyl)indole. Available at: [Link]

-

ChemTalk. Polar Protic and Aprotic Solvents. Available at: [Link]

-

Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. Available at: [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Available at: [Link]

-

Cheméo. Chemical Properties of cyclohexyl-n-propyl-amine. Available at: [Link]

-

National Center for Biotechnology Information. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine | C16H22N2O | CID - PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem. Available at: [Link]

-

American Chemical Society. Dimethyl sulfoxide. Available at: [Link]

-

AVESIS. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Available at: [Link]

-

Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cetinerengineering.com [cetinerengineering.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Methanol - Wikipedia [en.wikipedia.org]

- 11. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 12. methanol.org [methanol.org]

- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 15. research.nu.edu.kz [research.nu.edu.kz]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. researchgate.net [researchgate.net]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 2-Cyclopropylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus stands as one of nature's most prolific and versatile heterocyclic scaffolds, forming the core of a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged" structure in medicinal chemistry. The strategic derivatization of the indole ring has led to the discovery of numerous groundbreaking therapeutics. Among the myriad of possible substitutions, the introduction of a cyclopropyl group at the 2-position has given rise to a class of compounds with a distinct and compelling profile of biological activities.

This technical guide provides an in-depth exploration of the biological activities of 2-cyclopropylindole derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of findings, this document delves into the mechanistic underpinnings of their therapeutic potential, the causality behind experimental design, and the practical methodologies for their synthesis and evaluation. We will traverse their applications as potent anticancer agents, their targeted efficacy as antiviral compounds, and their emerging promise in the realm of neuroprotection.

I. The Strategic Importance of the 2-Cyclopropyl Moiety: A Structural Perspective

The incorporation of a cyclopropyl ring at the 2-position of the indole scaffold is not a trivial modification. This small, strained carbocycle imparts significant and often advantageous changes to the parent molecule's physicochemical and pharmacological properties.

-

Conformational Rigidity and Target Engagement: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.

-

Metabolic Stability: The cyclopropyl group can serve as a metabolic shield, blocking or redirecting metabolic enzymes that would otherwise degrade the molecule, thus improving its pharmacokinetic profile.

-

Modulation of Electronic Properties: The unique sp2-hybridized character of the cyclopropane C-C bonds can influence the electronic distribution of the indole ring system, impacting its interactions with target proteins.

-

Bioisosteric Replacement: The cyclopropyl group is often employed as a bioisostere for other functionalities, such as a vinyl or isopropyl group, offering a different steric and electronic profile that can lead to improved activity.

These structural and electronic contributions are central to the diverse biological activities observed for 2-cyclopropylindole derivatives, as we will explore in the subsequent sections.

II. Anticancer Activity: Bioreductive Activation and Cytotoxic Mechanisms

A significant body of research has highlighted the potent anticancer properties of 2-cyclopropylindole derivatives, particularly those bearing a quinone moiety, known as 2-cyclopropylindoloquinones. These compounds often function as bioreductively activated prodrugs, exhibiting selective cytotoxicity towards hypoxic tumor cells.

Mechanism of Action: A Tale of Two Electrons

The primary mechanism of action for many 2-cyclopropylindoloquinones is their ability to be selectively activated within the hypoxic microenvironment of solid tumors. This activation is a multi-step process initiated by intracellular reductases.

-

One-Electron Reduction: In the hypoxic core of a tumor, where oxygen levels are low, enzymes such as NADPH:cytochrome P450 reductase can catalyze the one-electron reduction of the indolequinone to a semiquinone radical.

-

Two-Electron Reduction and the Role of DT-Diaphorase: A more critical activation step often involves the two-electron reduction of the quinone to a hydroquinone. This reaction is frequently catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, an enzyme that is often overexpressed in various cancer cells.

-

Generation of a Potent Alkylating Agent: The resulting hydroquinone is unstable and can undergo a cascade of reactions. A key event is the elimination of a leaving group, often from the 3-position of the indole ring, to generate a highly reactive quinone methide or an analogous electrophilic intermediate.

-

DNA Damage and Cell Death: This electrophilic species is a potent alkylating agent that can covalently bind to and cross-link DNA, leading to catastrophic DNA damage, cell cycle arrest, and ultimately, apoptosis.

The presence of the 2-cyclopropyl group has been shown to be crucial for enhanced cytotoxicity. It is hypothesized that the strained cyclopropyl ring may participate in radical ring-opening reactions following the initial reduction, contributing to the generation of additional reactive species that augment the compound's cytotoxic effect[1].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 2-cyclopropylindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyclopropylindoloquinone Analog | RIF-1 (Murine Fibrosarcoma) | Data not specified, but showed substantial improvements over EO9 | [1] |

| 2-Cyclopropylindoloquinone Analog | KHT (Murine Sarcoma) | Comparable efficacy to EO9 | [1] |

| Indole-Pyrazoline Derivative | SK-MEL-28 (Melanoma) | 3.46 | [2] |

| Chalcone-Pyrazole Hybrid | Various (e.g., HeLa) | 3.70 - 8.96 | [2] |

| N-benzyltryptamine derivative | HT29 (Colon Carcinoma) | 0.31 | [3] |

| N-benzyltryptamine derivative | HeLa (Cervical Cancer) | 25 | [3] |

| 2-Arylindole Derivative | MCF-7 (Breast Cancer) | 1.86 - 2.71 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2-cyclopropylindole derivative in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

III. Antiviral Activity: Targeting HIV Reverse Transcriptase

Certain 2-cyclopropylindole derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the treatment of Human Immunodeficiency Virus (HIV) infection.

Mechanism of Action: Allosteric Inhibition of a Key Viral Enzyme

HIV reverse transcriptase (RT) is a viral enzyme essential for the replication of the virus. It converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs, including 2-cyclopropylindole derivatives, inhibit this process through a non-competitive mechanism.

-

Binding to a Hydrophobic Pocket: Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site of the enzyme, NNRTIs bind to a hydrophobic, allosteric pocket located near the active site.

-

Conformational Change and Enzyme Inactivation: The binding of the NNRTI to this pocket induces a conformational change in the enzyme, altering the structure of the active site and rendering it inactive. This prevents the RT from carrying out its DNA synthesis function.

-

Role of the Cyclopropyl Group: The 2-cyclopropyl group plays a crucial role in the binding of these inhibitors. It can fit snugly into a small hydrophobic pocket within the NNRTI binding site, contributing to the high affinity and potency of the inhibitor[5][6]. Molecular modeling and X-ray crystallography have shown that these compounds can form a double hydrogen bond interaction with Lys101 and efficiently occupy the hydrophobic pockets in the regions of Tyr181/188 and Val179[5][6].

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase in a cell-free system.

Principle: The assay quantifies the synthesis of a DNA strand from an RNA template by the RT enzyme. The newly synthesized DNA is labeled with a tag (e.g., digoxigenin), which is then detected using an antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), leading to a colorimetric signal. A decrease in the signal in the presence of the test compound indicates inhibition of RT activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), and dNTPs, including a digoxigenin-labeled dUTP (dUTP-DIG).

-

Prepare a template/primer solution containing a poly(A) RNA template and an oligo(dT) primer.

-

Reconstitute purified HIV-1 RT enzyme in an appropriate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add serial dilutions of the 2-cyclopropylindole derivative (in DMSO, then diluted in buffer) to the test wells. Include a positive control inhibitor (e.g., nevirapine) and a no-inhibitor control.

-

Add the template/primer solution to all wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

-

Detection:

-

Transfer the reaction mixtures to a streptavidin-coated 96-well plate (the oligo(dT) primer is biotinylated).

-

Incubate to allow the biotinylated DNA product to bind to the streptavidin.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB or ABTS) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

IV. Neuroprotective Potential: A Frontier of Exploration

The neuroprotective effects of indole derivatives are well-documented, and while specific research on 2-cyclopropylindole derivatives in this area is still emerging, the broader class of indole alkaloids shows significant promise in combating neurodegenerative diseases through various mechanisms. It is plausible that 2-cyclopropylindole derivatives share these neuroprotective properties, potentially with enhanced efficacy due to the structural benefits of the cyclopropyl group.

Plausible Mechanisms of Neuroprotection

The neuroprotective actions of indole derivatives are multifaceted, often targeting the underlying pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

-

Antioxidant and Anti-inflammatory Effects: Many indole derivatives are potent antioxidants, capable of scavenging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage. They can also modulate inflammatory pathways, such as the NF-κB signaling pathway, to reduce the production of pro-inflammatory cytokines in the brain[7][8][9][10][11].

-

Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease. Certain indole derivatives have been shown to inhibit the aggregation of these proteins, thereby reducing their neurotoxicity[12].

-

Modulation of Neurotransmitter Systems: Indole derivatives can interact with various components of neurotransmitter systems. For instance, some can inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition.

-

Activation of Pro-Survival Signaling Pathways: Indole compounds can activate signaling pathways that promote neuronal survival and plasticity, such as the Nrf2 antioxidant response pathway and the BDNF/TrkB pathway[5][13].

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of color change is proportional to the radical scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-cyclopropylindole derivative in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the test compound to the wells. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

V. Synthesis of the 2-Cyclopropylindole Core: A Practical Approach

The synthesis of the 2-cyclopropylindole scaffold can be achieved through various synthetic routes. One common and effective method is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 2-Cyclopropyl-1H-indole

Principle: This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Step-by-Step Methodology:

-

Formation of the Phenylhydrazone (Intermediate):

-

In a round-bottom flask, dissolve phenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add cyclopropyl methyl ketone to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours. The phenylhydrazone may precipitate out of the solution or can be isolated by extraction.

-

-

Cyclization to the Indole:

-

To the phenylhydrazone (either isolated or in the reaction mixture), add a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a mixture of acetic acid and sulfuric acid.

-

Heat the reaction mixture to a high temperature (typically 100-180°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-cyclopropyl-1H-indole.

-

VI. Conclusion and Future Directions

The 2-cyclopropylindole scaffold represents a highly promising platform for the development of novel therapeutics. The unique structural and electronic properties conferred by the 2-cyclopropyl group have been shown to be advantageous for a range of biological activities, from potent and selective anticancer and antiviral effects to the potential for neuroprotection.

The in-depth understanding of the mechanisms of action, particularly the bioreductive activation of indoloquinones and the allosteric inhibition of HIV reverse transcriptase, provides a solid foundation for the rational design of next-generation 2-cyclopropylindole derivatives with improved efficacy and safety profiles.

While the neuroprotective potential of this specific subclass of indoles is an area that warrants more focused investigation, the established antioxidant and anti-inflammatory properties of the broader indole family suggest a fertile ground for discovery. Future research should aim to:

-

Synthesize and screen libraries of novel 2-cyclopropylindole derivatives to expand the structure-activity relationship knowledge base for each biological target.

-

Conduct in-depth mechanistic studies to elucidate the specific signaling pathways modulated by these compounds in the context of neuroprotection.

-

Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

The continued exploration of 2-cyclopropylindole derivatives holds the promise of delivering innovative and effective treatments for some of the most challenging diseases of our time.

VII. References

-

Naylor, M. A., Jaffar, M., Nolan, J., Stephens, M. A., Butler, S., Patel, K. B., ... & Stratford, I. J. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 40(15), 2335-2346. [Link]

-

Hassam, M., Basson, A. E., Liotta, D. C., Morris, L., Van Otterlo, W. A., & Pelly, S. C. (2012). Novel cyclopropyl-indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

-

Shome, A., Talukdar, A. D., & Choudhury, M. D. (2022). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 29(33), 5534-5555. [Link]

-

Kumar, A., & Singh, J. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2596. [Link]

-

Phillips, R. M. (2002). Targeting hypoxia with a new generation of indolequinones. Anti-Cancer Drugs, 13(2), 121-131. [Link]

-

Patel, K., & Bhardwaj, A. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1667-1683. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Synthesis and antioxidant activity of indole derivatives containing 4-substituted piperazine moieties. Bentham Science Publishers, 11(2), 155-163. [Link]

-

Gomes, B., Viana, H., & Santos, M. M. M. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Kumar, A., Singh, A., & Singh, R. K. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 142, 106951. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(6), 701. [Link]

-

Nocentini, A., et al. (2021). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. European Journal of Medicinal Chemistry, 213, 113165. [Link]

-

Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

-

Kumar, R., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1101-1114. [Link]

-

Iannelli, P., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3326. [Link]

-

Kumar, A., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

-

Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4140-4151. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(10), 2003-2014. [Link]

-

Rahman, M. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7205. [Link]

-

Synthesis and anti-inflammatory activity of indole derivatives. (2025). ResearchGate. [Link]

-

Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. [Link]

Sources

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 2-Cyclopropyl-1H-indol-5-amine

Executive Summary

The 2-cyclopropyl-1H-indol-5-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and various kinase inhibitors. Its structural rigidity, combined with the unique electronic properties of the cyclopropyl group, offers enhanced metabolic stability and potency compared to isopropyl analogs.

This Application Note details a robust, two-phase synthesis protocol. Unlike theoretical routes that propose using unstable 4-aminophenylhydrazine, this guide utilizes a Nitro-Indole Intermediate Strategy . This approach maximizes yield and purity by circumventing the oxidative instability of diamine precursors.

Key Technical Challenges Addressed

-

Acid-Sensitivity of Cyclopropane: Preventing acid-catalyzed ring opening during the harsh Fischer cyclization.

-

Regioselectivity: Ensuring exclusive formation of the 2-substituted indole.

-

Safety: Managing the toxicity and explosive potential of hydrazine intermediates.

Strategic Reaction Pathway

The synthesis proceeds via the Fischer Indole Cyclization of 4-nitrophenylhydrazine and cyclopropyl methyl ketone, followed by the chemoselective reduction of the nitro group.

Mechanistic Workflow (Graphviz)

Figure 1: Logical flow of the 2-step synthesis strategy.[1][2][3][4][5] The critical step is the [3,3]-sigmatropic rearrangement which forms the C-C bond essential for the indole core.

Phase 1: Fischer Cyclization (Synthesis of 5-Nitro-2-cyclopropylindole)

Rationale for Catalyst Selection

While Zinc Chloride (

Selected Catalyst: Polyphosphoric Acid (PPA) PPA is the superior choice for this specific application because:

-

Viscosity: It acts as both solvent and catalyst, moderating the exotherm.

-

Dehydrating Power: It efficiently drives the elimination of ammonia (

) without requiring extreme temperatures that jeopardize the cyclopropyl ring.

Experimental Protocol

Reagents:

-

4-Nitrophenylhydrazine hydrochloride (1.0 eq)

-

Cyclopropyl methyl ketone (1.1 eq)

-

Polyphosphoric Acid (PPA) (10-15 wt/wt relative to hydrazine)

-

Ethyl Acetate (EtOAc) for extraction

-

Saturated

for neutralization

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA), charge 4-nitrophenylhydrazine hydrochloride.

-

Add Cyclopropyl methyl ketone slowly.

-

Note: Some protocols isolate the hydrazone first. In PPA, this can be done in one pot ("one-pot" variant), but pre-forming the hydrazone in ethanol/acetic acid and then adding to PPA often yields cleaner results. Recommendation: Mix reagents in Ethanol (5 vol) with catalytic Acetic Acid (0.1 eq) at RT for 2 hours. Evaporate solvent to obtain the crude hydrazone.

-

-

Cyclization:

-

Heat PPA to 70°C (do not exceed 90°C).

-

Add the crude hydrazone portion-wise to the warm PPA. Caution: Exothermic.

-

Stir at 85-90°C for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Endpoint: Disappearance of hydrazone; appearance of a fluorescent indole spot.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 40°C.

-

Pour the viscous mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The PPA will hydrolyze, and the indole will precipitate as a yellow/brown solid.

-

Neutralize the slurry to pH 7–8 using saturated

or -

Extract with EtOAc (3x). Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Target Yield: 60–75%.

-

Phase 2: Nitro Reduction (Synthesis of 5-Amine)

Reduction Strategy

Catalytic hydrogenation is the cleanest method, preserving the indole double bond while reducing the nitro group. However, if halogen substituents are present (which might be sensitive to hydrogenolysis), Stannous Chloride (

Protocol: Catalytic Hydrogenation ( )

Reagents:

-

5-Nitro-2-cyclopropylindole (from Phase 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (

) (Balloon or Parr shaker)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the nitro-indole in Methanol (10-20 volumes).

-

Safety: Under an Argon/Nitrogen atmosphere, carefully add 10% Pd/C (0.1 eq by weight). Warning: Dry Pd/C is pyrophoric in air.

-

-

Hydrogenation:

-

Purge the system with

gas (vacuum/fill cycles x3). -

Stir under

atmosphere (1 atm balloon is usually sufficient; 30 psi for scale-up) at Room Temperature for 4–6 hours. -

Monitor by TLC (The amine will be significantly more polar/lower Rf than the nitro compound).

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Final Isolation:

-

The resulting this compound is often an oil or low-melting solid that oxidizes (darkens) upon air exposure.

-

Stabilization: Convert to the Hydrochloride salt immediately by treating with

in Dioxane/Ether if long-term storage is required.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Temperature (Phase 1) | < 70°C | Reaction stalls; hydrazone accumulates. |

| Temperature (Phase 1) | > 100°C | Ring Opening: Cyclopropyl group cleaves; formation of polymeric tars. Keep T < 95°C. |

| Catalyst Viscosity | Poor Mixing | Use a mechanical stirrer; do not rely on magnetic bars in PPA. |

| Product Stability | Darkening | Indole amines are oxidation-sensitive. Store under |

| Safety | Hydrazine Toxicity | 4-Nitrophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood with double gloving. |

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401.

-

Fischer, E., & Jourdan, F. (1883).[11][12] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[11] (Foundational Mechanism).

- Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis.

- Beclabuvir Synthesis Data: Patent literature regarding HCV NS5B inhibitors (e.g., WO2009020822)

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Application Note: The 2-Cyclopropyl-1H-indol-5-amine Scaffold in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-cyclopropyl-1H-indol-5-amine as a privileged scaffold for designing Type I ATP-competitive kinase inhibitors, with a specific case study on Monopolar Spindle 1 (Mps1/TTK) kinase targeting.

Executive Summary

The This compound moiety represents a "privileged structure" in modern kinase inhibitor discovery. It combines a robust hinge-binding core (indole) with a hydrophobic selectivity filter (cyclopropyl group) and a versatile vector for library expansion (5-amino group). This guide details the rational design principles, validated synthesis protocols, and biological assay workflows required to leverage this scaffold for developing high-potency inhibitors, particularly against targets with restrictive hydrophobic pockets like Mps1 (TTK) .

Structural Rationale & Pharmacophore Analysis[1][2]

The "Privileged" Nature of the Scaffold

Kinase ATP pockets are crowded. Successful inhibitors must balance binding affinity (enthalpy) with shape complementarity (entropy).

-

Indole Core (Hinge Binder): The indole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the "gatekeeper+1" or "gatekeeper+3" residue).

-

2-Cyclopropyl (Selectivity Filter): Unlike a planar phenyl group, the cyclopropyl ring is sp3-hybridized and non-planar. It occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions without incurring the steric penalty of larger alkyl groups. This is critical for kinases like Mps1 , where the ATP pocket has distinct hydrophobic requirements.

-

5-Amine (Growth Vector): The C5 position points towards the solvent-exposed region (in Type I binding). Functionalizing this amine (e.g., via amide coupling) allows the inhibitor to reach the ribose-binding pocket or interact with the DFG motif, dramatically increasing specificity.

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a this compound derivative within the ATP binding pocket.

Figure 1: Pharmacophore map showing the tripartite interaction strategy of the scaffold.

Chemical Synthesis Protocol

Direct synthesis of the 5-amino indole is prone to oxidation. The most robust industrial route involves the Fischer Indole Synthesis of a nitro-precursor followed by reduction.

Reaction Scheme

Step 1: Condensation of 4-nitrophenylhydrazine with cyclopropyl methyl ketone. Step 2: Acid-mediated cyclization to 2-cyclopropyl-5-nitro-1H-indole. Step 3: Selective reduction of the nitro group to the amine.

Figure 2: Validated synthetic route for the this compound scaffold.

Detailed Step-by-Step Protocol

Step 1 & 2: Fischer Indole Cyclization

-

Reagents: 4-Nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol), Cyclopropyl methyl ketone (4.88 g, 58.0 mmol), Polyphosphoric acid (PPA, 50 g).

-

Procedure:

-

Mix hydrazine and ketone in Ethanol (100 mL). Reflux for 2 hours.

-

Evaporate solvent to yield the crude hydrazone (reddish oil).

-

Add PPA to the crude hydrazone. Heat to 100°C with vigorous mechanical stirring for 4 hours. Caution: Exothermic.

-

Cool to 60°C and pour onto crushed ice (500 g). Neutralize with NaOH (aq) to pH 8.

-

Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc 4:1).

-

Yield: ~60-70% (Yellow solid).

-

Step 3: Nitro Reduction

-

Reagents: 2-Cyclopropyl-5-nitro-1H-indole (from Step 2), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

-

Procedure:

-

Dissolve nitroindole in Methanol. Purge flask with Nitrogen.

-

Add Pd/C catalyst carefully.

-

Stir under H2 atmosphere (1 atm) at RT for 12 hours.

-

Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric.

-

Concentrate filtrate.

-

Storage: The resulting amine is air-sensitive. Store under Argon at -20°C or use immediately for derivatization.

-

Derivatization Strategy (Library Generation)

To create a functional kinase inhibitor, the 5-amine must be "capped" to reach specific sub-pockets.

Target: Mps1 (TTK) Inhibition Strategy: Amide coupling with substituted benzoyl chlorides or heteroaryl carboxylic acids.

| Reagent Class | Rationale | Example Structure |

| 3-Trifluoromethylbenzoyl chloride | Targets hydrophobic back-pocket (Type II-like features). | N-(2-cyclopropyl-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |

| 4-Morpholinobenzoyl chloride | Improves solubility and solvent interaction. | N-(2-cyclopropyl-1H-indol-5-yl)-4-morpholinobenzamide |

| 2-Chloro-4-pyridyl carboxylic acid | H-bond acceptor for specific hinge/solvent residues. | N-(2-cyclopropyl-1H-indol-5-yl)-2-chloropyridine-4-carboxamide |

Coupling Protocol:

-

Dissolve scaffold (1 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Add Carboxylic Acid (1.1 eq). Stir at RT for 4h.

-

Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: Mps1 Kinase Assay

Once the library is synthesized, evaluate potency using a biochemical assay.

Assay Principle (ADP-Glo™)

The assay measures the conversion of ATP to ADP by the kinase. The generated ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is proportional to kinase activity.

Protocol

-

Buffer Preparation: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

-

Enzyme: Recombinant Human Mps1/TTK (0.5 - 2 nM final concentration).

-

Substrate: MBP (Myelin Basic Protein) or specific peptide substrate (e.g., KKKSPGKTK) at 20 μM.

-

ATP: At Km(app) (typically 10-50 μM for Mps1).

-

Procedure:

-

Add 2 μL of Inhibitor (in DMSO) to 384-well plate (10-point dose response).

-

Add 4 μL of Enzyme/Substrate mix. Incubate 10 min.

-

Add 4 μL of ATP start mix. Incubate 60 min at RT.

-

Add 10 μL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

-

Read Luminescence.[1]

-

Data Analysis

Calculate IC50 using a non-linear regression model (4-parameter logistic equation):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Fischer Synthesis | Incomplete hydrazone formation. | Ensure reagents are dry; increase reflux time; use molecular sieves to remove water. |

| Scaffold Oxidation | 5-amine is electron-rich and prone to air oxidation. | Perform reduction immediately before coupling; store as HCl salt if necessary. |

| Poor Solubility in Assay | Planar indole stacking. | Introduce solubilizing groups (morpholine, piperazine) on the amide "tail" (R-group). |

| Lack of Potency (IC50 > 1μM) | Cyclopropyl group steric clash. | Check binding mode via docking; the cyclopropyl group may require a specific "gatekeeper" conformation. |

References

-

Fischer Indole Synthesis Mechanism & Optimization

- Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

-

BenchChem Technical Note: Synthesis of Substituted Indoles.Link (Verified Source for Protocol adaptation).

-

Mps1/TTK Inhibitor Design

-

Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases.[2] Annual Review of Biochemistry, 81, 561-585.

-

Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.

-

-

Cyclopropyl Scaffold Utility

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

-

Kinase Assay Protocols

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

-

Sources

Application Note: Chemoselective Functionalization of C5-Amino-2-Cyclopropylindole

Executive Summary & Strategic Importance

The 2-cyclopropylindole scaffold is a "privileged structure" in medicinal chemistry, featured prominently in nucleotide polymerase inhibitors (e.g., Beclabuvir for HCV), allosteric kinase inhibitors, and bioreductive antitumor agents. The cyclopropyl moiety confers unique metabolic stability (blocking C2-oxidation), enhances potency through hydrophobic pocket filling, and increases solubility compared to isopropyl analogs.

However, the C5-amino group presents a specific synthetic challenge: Chemoselectivity . The researcher must functionalize the exocyclic amine (C5-NH

This guide provides three validated workflows to navigate these constraints, ensuring high yield and structural integrity.

Chemical Logic: The Electronic Landscape

Successful functionalization relies on exploiting the pKa and nucleophilicity differences between the two nitrogen centers.

| Feature | Indole N1-H | C5-Amino Group (-NH | Implications |

| Hybridization | N1 is non-nucleophilic unless deprotonated. | ||

| pKa (Conjugate Acid) | ~ -2 (very weak base) | ~ 4.5 - 5.5 (Aniline-like) | C5-NH |

| pKa (Acidity) | ~ 16-17 | > 25 | Strong bases (NaH, KOtBu) will deprotonate N1, leading to side reactions. |

| Cyclopropyl Stability | Stable to Base | Acid Sensitive | CRITICAL: Avoid strong Lewis acids or hot aqueous mineral acids (HCl, H |

Decision Tree & Workflow Visualization

The following diagram outlines the strategic decision-making process for functionalizing 5-amino-2-cyclopropylindole.

Caption: Strategic workflow for chemoselective functionalization of C5-amino-2-cyclopropylindole, highlighting key constraints for each pathway.

Detailed Experimental Protocols

Protocol 1: Chemoselective Acylation (Amide Formation)

Objective: Synthesize C5-amides without N1-acylation. Mechanism: Exploits the higher nucleophilicity of the C5-amine. By using a weak base (Pyridine or DIPEA), we sponge up the HCl byproduct without deprotonating the Indole N1.

Materials:

-

Substrate: 5-amino-2-cyclopropylindole (1.0 equiv)

-

Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 5-amino-2-cyclopropylindole (100 mg, 0.58 mmol) in anhydrous DCM (3 mL) under an inert atmosphere (

). -

Base Addition: Cool to 0°C. Add Pyridine (94 µL, 1.16 mmol). Note: Pyridine is preferred over Et3N for acid chlorides to prevent N1 activation.

-

Acylation: Add the acid chloride (0.64 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

-

Checkpoint: If N1-acylation is observed (typically a higher Rf spot), switch to HATU/DIPEA coupling in DMF, which is milder.

-

-

Workup (Crucial):

-

Dilute with EtOAc.

-

Wash 1: Saturated NaHCO

(removes acid). -

Wash 2: Water.

-

Wash 3: Brine.

-

Avoid: Do not wash with 1M HCl. The cyclopropyl ring may open.[1] If acidic wash is needed to remove pyridine, use 0.5M citric acid or dilute NH

Cl and keep cold.

-

-

Purification: Dry over Na

SO

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

Objective: Install an aryl or heteroaryl group on the C5-amine. Challenge: Preventing catalyst poisoning by the indole and ensuring oxidative addition occurs on the aryl halide, not the indole (though 2-cyclopropylindoles are generally robust to Pd).

Materials:

-

Substrate: 5-amino-2-cyclopropylindole (1.0 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

-

Catalyst Source: Pd

(dba) -

Ligand: BrettPhos (for primary amines) or XPhos (general purpose) (4-10 mol%)

-

Base: NaO

Bu (1.5 equiv) or Cs -

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

-

Degassing: Charge a reaction vial with the amine, aryl halide, base, and Pd/Ligand system. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene (0.1 M concentration relative to amine).

-

Reaction: Heat to 80-100°C.

-

Optimization: If the aryl halide is electron-rich, higher temperatures (110°C) may be required.

-

-

Monitoring: Reaction is usually complete in 4-12 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Why BrettPhos? BrettPhos is highly selective for mono-arylation of primary amines and prevents the formation of diarylated byproducts, which is common with aniline-like substrates.

Protocol 3: Urea Synthesis (Library Generation)

Objective: Create urea linkages, often used as precursors for heterocycle closure or to engage hydrogen-bonding networks in protein pockets.

Materials:

-

Substrate: 5-amino-2-cyclopropylindole

-

Reagent: Isocyanate (R-N=C=O) (1.05 equiv)

-

Solvent: DCM or THF (anhydrous)

-

Base: None usually required (catalytic Et

N if reaction is slow)

Step-by-Step:

-

Dissolution: Dissolve the indole (1.0 equiv) in DCM at RT.

-

Addition: Add the isocyanate dropwise.

-

Precipitation: In many cases, the urea product is less soluble than the starting material and will precipitate out of DCM.

-

Isolation: Filter the solid. Wash with cold DCM/Hexane (1:1).

-

Alternative (CDI Method): If the isocyanate is not available:

-

React the indole with Carbonyl Diimidazole (CDI, 1.1 equiv) in THF to form the reactive intermediate.

-

Add the second amine (R-NH

) to displace the imidazole and form the urea.

-

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Ring Opening | Acidic workup or Lewis Acid catalyst | Use Citric Acid or NH |

| N1-Acylation | Base too strong or excess electrophile | Use stoichiometric acid chloride. Switch to HATU. Use Pyridine. |

| Low Yield (Pd) | Catalyst poisoning or oxidation | Ensure strict O |

| Indole Oxidation | Air exposure in solution | 2-cyclopropylindoles are electron-rich. Store solid at -20°C. Perform reactions under N |

Pathway Visualization: Mechanism of Selectivity

The following diagram illustrates the mechanistic basis for the chemoselectivity in Protocol 1.

Caption: Mechanistic rationale: Mild bases preserve the N1-H bond, directing electrophiles exclusively to the nucleophilic C5-amine.

References

-

Medicinal Chemistry of 2-Cyclopropylindoles

-

Chemoselective Acylation

-

Buchwald-Hartwig Protocols

-

Indole Stability & Bioreductive Agents

-